6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl- 6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-
Brand Name: Vulcanchem
CAS No.: 653586-58-4
VCID: VC16820296
InChI: InChI=1S/C12H18N4/c1-8-6-9(2)14-16-11(13-8)7-10(15-16)12(3,4)5/h7H,6H2,1-5H3
SMILES:
Molecular Formula: C12H18N4
Molecular Weight: 218.30 g/mol

6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-

CAS No.: 653586-58-4

Cat. No.: VC16820296

Molecular Formula: C12H18N4

Molecular Weight: 218.30 g/mol

* For research use only. Not for human or veterinary use.

6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl- - 653586-58-4

Specification

CAS No. 653586-58-4
Molecular Formula C12H18N4
Molecular Weight 218.30 g/mol
IUPAC Name 2-tert-butyl-5,7-dimethyl-6H-pyrazolo[1,5-b][1,2,4]triazepine
Standard InChI InChI=1S/C12H18N4/c1-8-6-9(2)14-16-11(13-8)7-10(15-16)12(3,4)5/h7H,6H2,1-5H3
Standard InChI Key PAQVZSCOLRRARM-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC(=NN2N=C(C1)C)C(C)(C)C

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₂H₁₈N₄, with a molecular weight of 218.30 g/mol . Its IUPAC name, 2-tert-butyl-5,7-dimethyl-6H-pyrazolo[1,5-b] triazepine, reflects the fusion of pyrazole and triazepine rings, substituted at positions 2, 5, and 7 with tert-butyl and methyl groups. The canonical SMILES notation CC1=NC2=CC(=NN2N=C(C1)C)C(C)(C)C provides a standardized representation of its atomic connectivity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number653586-58-4
Molecular FormulaC₁₂H₁₈N₄
Molecular Weight218.30 g/mol
IUPAC Name2-tert-butyl-5,7-dimethyl-6H-pyrazolo[1,5-b] triazepine
SMILESCC1=NC2=CC(=NN2N=C(C1)C)C(C)(C)C
InChIKeyPAQVZSCOLRRARM-UHFFFAOYSA-N

Tautomerism and Structural Dynamics

The pyrazolo[1,5-b] triazepine system exhibits tautomeric equilibria, as observed in related tetrazole-containing analogs . Nuclear magnetic resonance (NMR) studies on analogous compounds reveal shifts between azide and tetrazole forms over time, with the tetrazole tautomer dominating at equilibrium . Such dynamics may influence the compound’s reactivity and binding interactions in biological systems.

Synthesis and Synthetic Analogues

Structural Analogues and Their Activities

Pyrazolo-fused heterocycles, such as pyrazolo[4,3-e]tetrazolo[1,5-b] triazines, demonstrate nanomolar cytotoxic activity against cancer cell lines (e.g., HCT-116, BxPC-3) by inhibiting BTK kinase and mTOR pathways . Similarly, pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects on membrane-bound pyrophosphatases in Plasmodium falciparum, highlighting their potential as antimalarial agents . These findings suggest that the tert-butyl and methyl substituents in 6H-pyrazolo[1,5-b] triazepine may enhance lipophilicity and target binding, critical for bioactivity.

Compound ClassIC₅₀ (nM)Target PathwayCell Line Tested
Pyrazolo-triazine sulfonamides10–50BTK, AKT-mTORHCT-116, BxPC-3
Pyrazolo-pyrimidines1–10 μMMembrane-bound PPasesPlasmodium falciparum

Antimicrobial and Antiparasitic Activity

Pyrazolo-heterocycles demonstrate broad-spectrum activity against protozoan pathogens . The tert-butyl group in 6H-pyrazolo[1,5-b][1, triazepine may enhance membrane permeability, enabling targeting of microbial enzymes absent in humans, such as Plasmodium mPPases .

Pharmacokinetic and Toxicological Considerations

ADME Profiles

In silico predictions for related compounds suggest favorable absorption and distribution due to moderate logP values (~2.5–3.5) . The tert-butyl group may reduce metabolic degradation by cytochrome P450 enzymes, prolonging half-life.

Toxicity Risks

Future Research Directions

  • Synthetic Optimization: Develop scalable routes to improve yield and purity.

  • Target Identification: Use computational docking to predict protein targets (e.g., kinases, proteases).

  • In Vitro Screening: Evaluate cytotoxicity across diverse cancer and microbial models.

  • Formulation Studies: Explore nanoencapsulation to enhance bioavailability.

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